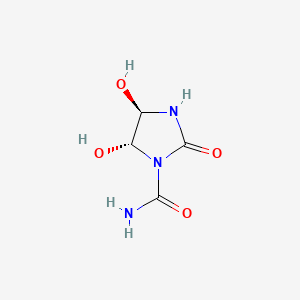
(4R,5R)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a five-membered imidazolidine ring with two hydroxyl groups and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino acid derivative with a suitable carbonyl compound, followed by cyclization and oxidation steps to introduce the hydroxyl groups and the carboxamide functionality .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl and carboxamide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce diols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(4R,5R)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound is used in the production of various chemicals and materials, leveraging its unique chemical properties
Mechanism of Action
The mechanism of action of (4R,5R)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxamide groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, altering metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-1,2-dithiane-4,5-diol: Another chiral compound with similar structural features but different functional groups.
(4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane: A compound with a similar chiral center but different ring structure and substituents
Uniqueness
(4R,5R)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C4H7N3O4 |
|---|---|
Molecular Weight |
161.12 g/mol |
IUPAC Name |
(4R,5R)-4,5-dihydroxy-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C4H7N3O4/c5-3(10)7-2(9)1(8)6-4(7)11/h1-2,8-9H,(H2,5,10)(H,6,11)/t1-,2-/m1/s1 |
InChI Key |
BXMBZPJCUFAAEX-JCYAYHJZSA-N |
Isomeric SMILES |
[C@H]1([C@H](N(C(=O)N1)C(=O)N)O)O |
Canonical SMILES |
C1(C(N(C(=O)N1)C(=O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















